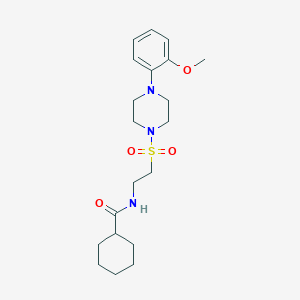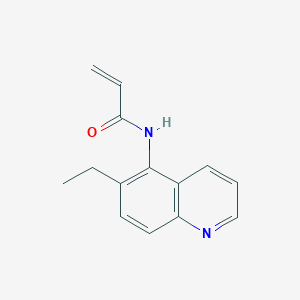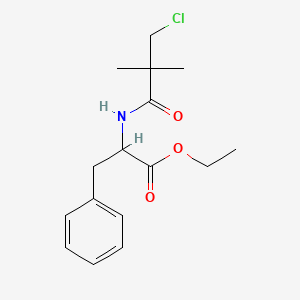
Ethyl 2-(3-chloro-2,2-dimethylpropanamido)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is a chemical compound with the CAS Number: 341965-85-3 . It has a molecular weight of 283.75 and is in solid form . The compound is used for research purposes .
Molecular Structure Analysis
The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 283.75 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Formation of Cyclopropane Derivatives : Research by Abe and Suehiro (1982) explores the formation of cyclopropane derivatives from related ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoates, demonstrating the compound's utility in synthesizing complex molecular structures with potential applications in material science and pharmaceuticals (Y. Abe & T. Suehiro, 1982).
Protecting Groups in Polymer Synthesis : Gormanns and Ritter (1994) investigated the synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups, highlighting the compound's relevance in developing polymeric materials with specific functionalities (M. Gormanns & H. Ritter, 1994).
Agricultural Applications
- Influence on Nematode Populations : Johnson (1970) studied the application of organic pesticides on nematode populations, underscoring the importance of chemical compounds in agriculture for pest control and enhancing seed production (A. W. Johnson, 1970).
Pharmaceutical Applications
Enzymatic Resolution : Ribeiro, Passaroto, and Brenelli (2001) conducted studies on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound, indicating the potential for producing enantiomerically pure compounds for pharmaceutical applications (C. M. Ribeiro, Elisa N. Passaroto, & E. C. S. Brenelli, 2001).
Chemo-Enzymatic Route for Drug Precursors : Zhao et al. (2014) reported on the chemo-enzymatic production of (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs, showcasing the compound's application in synthesizing active pharmaceutical ingredients (Ying Zhao et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
ethyl 2-[(3-chloro-2,2-dimethylpropanoyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-4-21-14(19)13(10-12-8-6-5-7-9-12)18-15(20)16(2,3)11-17/h5-9,13H,4,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKVESIJKSTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-2,2-dimethylpropanamido)-3-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)
![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)
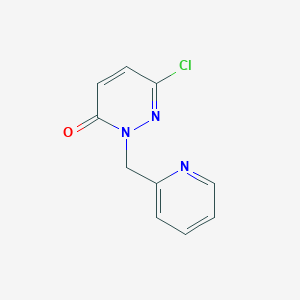
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)
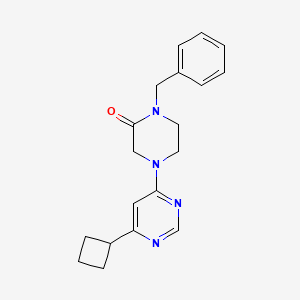
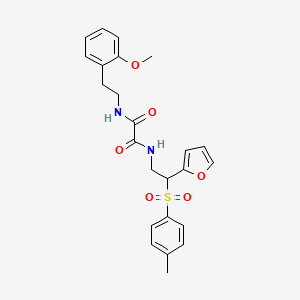
![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705917.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)


